molecular formula C7H12N2OS B13397188 2-(Dimethyl amino methyl)-4-thiazole methanol

2-(Dimethyl amino methyl)-4-thiazole methanol

Cat. No.: B13397188
M. Wt: 172.25 g/mol
InChI Key: ZXOUNYMEGSWYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethyl amino methyl)-4-thiazole methanol is an organic compound that features a thiazole ring substituted with a dimethylamino methyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethyl amino methyl)-4-thiazole methanol typically involves the reaction of thiazole derivatives with dimethylamine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethyl amino methyl)-4-thiazole methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives.

Scientific Research Applications

2-(Dimethyl amino methyl)-4-thiazole methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethyl amino methyl)-4-thiazole methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: Similar in structure but lacks the thiazole ring.

    4-Methylthiazole: Contains the thiazole ring but lacks the dimethylamino methyl group.

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

[2-(2-aminopropan-2-yl)-1,3-thiazol-4-yl]methanol

InChI

InChI=1S/C7H12N2OS/c1-7(2,8)6-9-5(3-10)4-11-6/h4,10H,3,8H2,1-2H3

InChI Key

ZXOUNYMEGSWYMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=CS1)CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.